

Introduction: Understanding the Significance of 3-Methyl-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzyl bromide

Cat. No.: B115719

[Get Quote](#)

3-Methyl-4-nitrobenzyl bromide (CAS No: 141281-38-1) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis.^[1] It serves as a versatile intermediate for the synthesis of a wide array of pharmaceuticals and agrochemicals. ^{[1][2]} The molecule's structure, featuring a reactive benzylic bromide and an electron-withdrawing nitro group, allows for its use as a key building block in constructing more complex molecular architectures through reactions like nucleophilic substitution.^[1]

For any scientist working with this reagent, a thorough understanding of its solubility is not merely academic; it is a critical prerequisite for successful experimentation. Solubility data governs fundamental laboratory decisions, including the choice of appropriate solvents for chemical reactions, the design of effective purification strategies such as recrystallization, and the development of formulations for biological screening. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and practical methodologies for determining the solubility of **3-Methyl-4-nitrobenzyl bromide**, grounded in established chemical principles and authoritative standards.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before delving into its solubility behavior. The key characteristics of **3-Methyl-4-nitrobenzyl bromide** are summarized below.

Property	Value	Reference(s)
CAS Number	141281-38-1	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [2] [3] [4]
Molecular Weight	230.06 g/mol	[1] [2] [3] [4]
Appearance	Off-white to light yellow powder/crystals	[1] [3]
Melting Point	44-50 °C	[1] [2]
Boiling Point	310.7 °C at 760 mmHg (Predicted)	[3]
Density	1.564 g/cm ³ (Predicted)	[3]

Solubility Profile: A Predictive and Practical Analysis

While extensive quantitative solubility data for **3-Methyl-4-nitrobenzyl bromide** is not readily available in peer-reviewed literature, a robust qualitative and semi-quantitative profile can be constructed based on its molecular structure and data from analogous compounds, such as 4-nitrobenzyl bromide.[\[5\]](#) The guiding principle is "like dissolves like," which relates a solute's solubility to the polarity of the solvent.[\[6\]](#)[\[7\]](#)

The **3-Methyl-4-nitrobenzyl bromide** molecule possesses both non-polar (the benzene ring and methyl group) and polar (the nitro group and the bromomethyl moiety) features. This amphiphilic character suggests it will be soluble in a range of common organic solvents but will have limited solubility in highly polar solvents like water, a common trait for benzyl bromides.[\[8\]](#)[\[9\]](#)

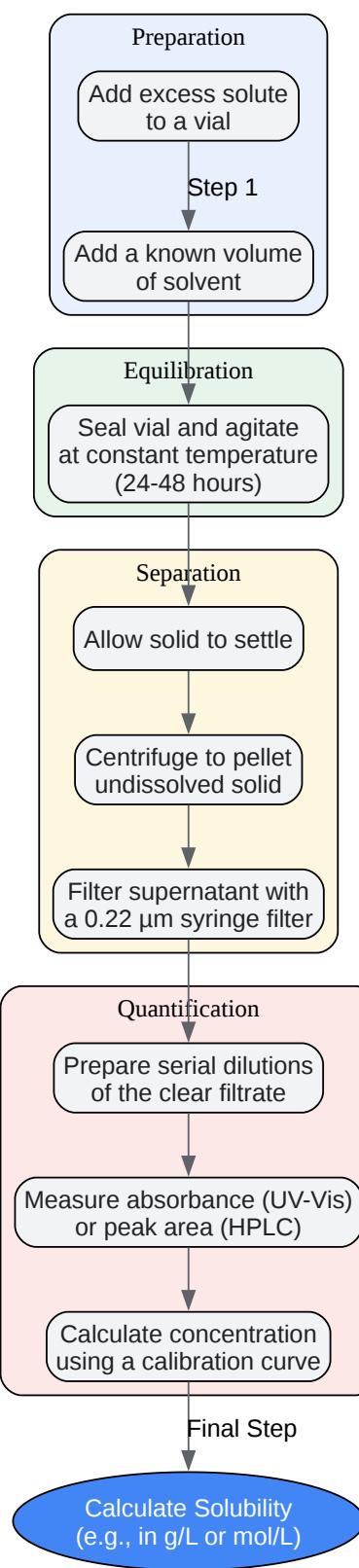
Table 2: Qualitative Solubility of **3-Methyl-4-nitrobenzyl bromide** in Common Laboratory Solvents

Solvent	Polarity	Predicted Solubility	Rationale & Mechanistic Insights
Water	Highly Polar, Protic	Sparingly Soluble / Insoluble	The large, non-polar aromatic backbone outweighs the polarity of the nitro and bromo-methyl groups. Slow hydrolysis to 3-methyl-4-nitrobenzyl alcohol may occur over time.[8]
Methanol / Ethanol	Polar, Protic	Soluble	The alkyl chains of these alcohols can interact with the non-polar regions of the solute, while the hydroxyl groups can interact with the polar nitro group. Solvolysis is a potential side reaction.[10]
Acetone	Polar, Aprotic	Very Soluble	Acetone's polarity is sufficient to dissolve the solute, and as an aprotic solvent, it is less likely to cause decomposition via solvolysis compared to alcohols.[5]
Dichloromethane (DCM)	Moderately Polar, Aprotic	Very Soluble	DCM is an excellent solvent for many organic compounds with mixed polarity, effectively solvating

			both the aromatic ring and the polar functional groups.
Chloroform	Moderately Polar, Aprotic	Very Soluble	Similar to DCM, chloroform is a versatile solvent for compounds of this type. [5]
Toluene	Non-polar	Soluble	The aromatic nature of toluene allows for favorable π - π stacking interactions with the benzene ring of the solute.
Diethyl Ether	Slightly Polar, Aprotic	Soluble	Provides a good balance of non-polar and polar character to dissolve the compound.
Dimethylformamide (DMF)	Polar, Aprotic	Very Soluble	A highly polar aprotic solvent that is excellent at dissolving a wide range of organic solids. It can enhance the reactivity of nucleophiles in substitution reactions. [11]
Dimethyl Sulfoxide (DMSO)	Polar, Aprotic	Very Soluble	Similar to DMF, DMSO is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds.

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data, a well-defined experimental protocol is required. The Isothermal Saturation Method (also known as the Shake-Flask Method) is a gold-standard technique, consistent with principles outlined in OECD Test Guideline 105 for determining water solubility.^{[12][13][14][15]} The following protocol can be adapted for various organic solvents.


Objective

To determine the saturation solubility of **3-Methyl-4-nitrobenzyl bromide** in a selected solvent at a constant temperature (e.g., 25 °C).

Materials

- **3-Methyl-4-nitrobenzyl bromide** ($\geq 96\%$ purity)^[1]
- Selected solvent (analytical grade)
- Analytical balance (± 0.1 mg)
- Temperature-controlled orbital shaker or magnetic stirrer
- Glass vials with screw caps
- Centrifuge
- Syringe filters (0.22 μm , solvent-compatible)
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer or HPLC system

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

- Preparation of Saturated Solution:
 - To a glass vial, add an excess amount of **3-Methyl-4-nitrobenzyl bromide**. An excess is confirmed by the presence of undissolved solid after the equilibration period.[15]
 - Accurately add a known volume of the chosen solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a temperature-controlled shaker or on a stirrer set to a constant temperature (e.g., 25 ± 0.5 °C).
 - Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.[15]
- Separation of Undissolved Solute:
 - Remove the vial from the shaker and allow it to stand at the same constant temperature to let undissolved solids settle.
 - To ensure complete removal of particulate matter, centrifuge the vial.[12]
 - Carefully draw off the supernatant using a syringe and pass it through a solvent-compatible 0.22 μ m syringe filter to obtain a clear, saturated solution free of any solid particles.
- Quantification of Dissolved Solute (Spectrophotometric Method):
 - Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of **3-Methyl-4-nitrobenzyl bromide** in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}). Plot absorbance versus concentration to generate a linear calibration curve.

- Analyze the Saturated Solution: Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring its absorbance into the linear range of the calibration curve.
- Measure the absorbance of the diluted sample.
- Calculation of Solubility:
 - Use the equation from the calibration curve ($y = mx + c$) to determine the concentration of the diluted solution from its absorbance.
 - Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the quantitative solubility.

Implications for Reactivity and Stability

The choice of solvent extends beyond mere dissolution and profoundly impacts the chemical behavior of **3-Methyl-4-nitrobenzyl bromide**.

- Nucleophilic Substitution: As a benzylic bromide, this compound readily undergoes nucleophilic substitution reactions. The solvent plays a critical role in dictating the reaction mechanism (SN1 vs. SN2).
 - Polar protic solvents (e.g., water, alcohols) can stabilize the benzylic carbocation intermediate formed upon the departure of the bromide ion, thus favoring an SN1 pathway.
[\[10\]](#)
 - Polar aprotic solvents (e.g., DMF, DMSO, acetone) do not effectively solvate the leaving group but enhance the reactivity of the nucleophile, favoring an SN2 pathway.
[\[10\]](#)
[\[11\]](#)
- Stability and Degradation: Solutions of **3-Methyl-4-nitrobenzyl bromide** are not indefinitely stable.
 - Hydrolysis: In the presence of water or other protic solvents, the compound can slowly hydrolyze to form 3-methyl-4-nitrobenzyl alcohol.
[\[8\]](#)
 - Photodegradation: Ortho-nitrobenzyl groups are well-known photodegradable units.
[\[16\]](#)
[\[17\]](#) While this compound is a meta/para-substituted isomer, sensitivity to light should be

considered, and solutions should be stored in amber vials or protected from light to prevent potential decomposition.

Safety and Handling Considerations

Substituted benzyl bromides require careful handling due to their hazardous properties.

- **Toxicity and Corrosivity:** Benzyl bromides are known lachrymators, causing intense eye irritation and tearing.[8][9] Safety data for the closely related 4-nitrobenzyl bromide indicates it is corrosive and can cause severe skin burns and eye damage.[18][19] Inhalation may be harmful and cause respiratory irritation.[20]
- **Personal Protective Equipment (PPE):** Always handle **3-Methyl-4-nitrobenzyl bromide** in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22][23]
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[1][24]

Conclusion

3-Methyl-4-nitrobenzyl bromide is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. While it exhibits broad solubility in common polar aprotic and moderately polar organic solvents, it is sparingly soluble in water. This profile makes it amenable to a wide range of reaction conditions but also necessitates careful solvent selection to control reactivity, ensure stability, and facilitate purification. By employing standardized protocols for solubility determination and adhering to strict safety measures, researchers can confidently and effectively utilize this important chemical building block in their drug discovery and development efforts.

References

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024).
- Solubility testing in accordance with the OECD 105 - FILAB. (n.d.).
- OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution | NIA News - Nanotechnology Industries Association. (2025).

- Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - ASM Journals. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Test No. 105: Water Solubility - OECD. (n.d.).
- Water Solubility | Scymaris. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025).
- Solubility of Organic Compounds. (2023).
- Nitrobenzene Degradation Pathway - Eawag-BBD. (n.d.).
- OECD 105 - Water Solubility - Situ Biosciences. (n.d.).
- **3-METHYL-4-NITROBENZYL BROMIDE** - MySkinRecipes. (n.d.).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024).
- Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025).
- Determination of maximum solubility? : r/OrganicChemistry - Reddit. (2022).
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications. (2023).
- The metabolic pathways of degrading p-nitrophenol and butyl benzyl... - ResearchGate. (n.d.).
- **3-Methyl-4-nitrobenzyl bromide** | AMERICAN ELEMENTS ®. (n.d.).
- Organic Chemistry: Introduction to Solubility | SALTISE. (2021).
- Benzyl bromide - Grokypedia. (n.d.).
- Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences. (n.d.).
- 7.4: 7-5 Characteristics of the S_N1 Reaction - Chemistry LibreTexts. (2019).
- Benzyl Bromide | C7H7Br | CID 7498 - PubChem. (n.d.).
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022).
- SAFETY DATA SHEET. (2025).
- MATERIAL SAFETY DATA SHEET - SDS - Rentokil Initial. (2012).
- Solvation models in the reaction between benzyl bromide and diphenyl amine. (n.d.).
- Benzyl bromide - Solubility of Things. (n.d.).
- 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem. (n.d.).
- Benzyl bromide – Knowledge and References - Taylor & Francis. (n.d.).
- Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent? (2023).

- Safety Data Sheet: 4-Nitrobenzyl bromide - Carl ROTH. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 3-METHYL-4-NITROBENZYL BROMIDE [myskinrecipes.com]
- 3. americanelements.com [americanelements.com]
- 4. scbt.com [scbt.com]
- 5. Powerful 4-Nitrobenzyl Bromide 99% - 100-11-8 [ketonepharma.com]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fishersci.com [fishersci.com]
- 19. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]

- 21. [airgas.com](#) [airgas.com]
- 22. [sds.rentokil-initial.com](#) [sds.rentokil-initial.com]
- 23. [carlroth.com](#) [carlroth.com]
- 24. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [Introduction: Understanding the Significance of 3-Methyl-4-nitrobenzyl bromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115719#3-methyl-4-nitrobenzyl-bromide-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com